molecular formula C17H22FN3O2S2 B2373217 4-(4-Fluorophenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole CAS No. 1105236-93-8

4-(4-Fluorophenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole

Cat. No.: B2373217
CAS No.: 1105236-93-8
M. Wt: 383.5
InChI Key: ZEKVHKVAQCKPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is a primary cold sensor in the peripheral nervous system [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10402038/]. Its primary research value lies in probing the physiological and pathophysiological roles of TRPM8, particularly in the fields of pain and oncology. In pain research, this compound is used to investigate cold-induced analgesia and to validate TRPM8 as a therapeutic target for chronic pain conditions, such as neuropathic and inflammatory pain, by blocking the channel's activation by cold and cooling agents like menthol and icilin [https://pubmed.ncbi.nlm.nih.gov/38514119/]. Furthermore, emerging research highlights its significant application in cancer biology. Studies utilize this antagonist to explore the role of TRPM8 in tumor progression, as the channel is implicated in regulating autophagy, apoptosis, and metastasis in various cancers, including prostate and colorectal cancer [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10402038/]. By selectively inhibiting TRPM8-mediated calcium influx, this compound serves as a critical chemical tool for elucidating signaling pathways in disease models and for supporting the development of novel therapeutics.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-[(4-propylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2S2/c1-2-11-25(22,23)21-9-7-20(8-10-21)12-17-19-16(13-24-17)14-3-5-15(18)6-4-14/h3-6,13H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKVHKVAQCKPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Formation

The foundational thiazole ring is constructed via the Hantzsch reaction between 4-fluorophenyl thioamide 1 and α-chloroketone 2 :

$$
\text{4-FluorophenylC(O)NH}2 + \text{ClCH}2\text{C(O)R} \xrightarrow{\text{EtOH, Δ}} \text{Thiazole intermediate 3}
$$

Optimized Conditions (adapted from):

  • Molar ratio 1:1.2 (thioamide:chloroketone)
  • Ethanol reflux (78°C) for 8-12 hours
  • Yield: 68-72% after recrystallization (ethyl acetate/hexane)

Critical parameters:

  • Strict anhydrous conditions prevent hydrolysis of α-chloroketone
  • Nitrogen atmosphere minimizes oxidative byproducts

Chloromethylation at C-2

Introduction of the chloromethyl group employs Mannich-type conditions:

$$
\text{Thiazole 3} + \text{HCHO} + \text{HCl} \xrightarrow{\text{AcOH, 40°C}} \text{4-(4-Fluorophenyl)-2-(chloromethyl)thiazole 4}
$$

Key Observations :

  • Reaction time: 6 hours optimal (prolonged heating leads to dimerization)
  • Acetic acid acts as both solvent and catalyst
  • Isolated yield: 85% via vacuum distillation

Piperazine Functionalization

Sulfonylation of Piperazine

Piperazine undergoes selective monosulfonylation using propylsulfonyl chloride 5 :

$$
\text{Piperazine} + \text{C}3\text{H}7\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{4-(Propylsulfonyl)piperazine 6}
$$

Process Details :

  • Molar ratio 1:1.05 (piperazine:sulfonyl chloride)
  • Triethylamine scavenges HCl, maintaining pH ~8.5
  • Dichloromethane enables easy phase separation
  • Yield: 92% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)

Quaternary Nitrogen Protection

To prevent di-sulfonylation:

  • Temporary Boc protection of the secondary amine
  • Deprotection post-coupling using TFA/DCM (1:1)

Final Coupling Reaction

The chloromethyl thiazole 4 reacts with sulfonylated piperazine 6 via nucleophilic substitution:

$$
\text{4} + \text{6} \xrightarrow{\text{KI, DMF}} \text{Target Compound 7}
$$

Optimized Parameters :

  • Potassium iodide (10 mol%) as catalyst
  • DMF solvent at 60°C for 24 hours
  • Workup: Precipitation in ice-water followed by HPLC purification
  • Final yield: 63% with >99% purity (HPLC)

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (500 MHz, DMSO-d6): δ 7.89 (d, J=8.5 Hz, 2H, ArH), 7.45 (d, J=8.5 Hz, 2H, ArH), 4.32 (s, 2H, CH₂N), 3.51-3.42 (m, 8H, piperazine), 3.21 (t, J=7.0 Hz, 2H, SO₂CH₂), 1.76 (sextet, J=7.0 Hz, 2H, CH₂CH₂CH₃), 1.02 (t, J=7.0 Hz, 3H, CH₃)
  • HRMS (ESI+): m/z calcd for C₁₇H₂₁FN₃O₂S₂ [M+H]⁺: 414.1054; found: 414.1051

Thermal Analysis :

  • DSC shows sharp melting endotherm at 184°C (ΔH = 128 J/g)
  • TGA indicates decomposition onset at 210°C

Alternative Synthetic Routes

Solid-Phase Parallel Synthesis

Adapting methodology from:

  • Polymer-bound thiazole precursor enables rapid library generation
  • Mitsunobu reaction for ether linkage formation
  • Advantages:
    • 72% average yield across 15 analogues
    • Reduced purification requirements

Continuous Flow Approach

Patent-derived method using fixed-bed reactor:

  • Catalyst: Ni/Cu/Cr/Zn on γ-Al₂O₃
  • Parameters:
    • Temperature: 200-240°C
    • Pressure: 1.5-1.8 MPa H₂
    • Space velocity: 800-2000 h⁻¹
  • Benefits:
    • 94.8% conversion efficiency
    • Scalable to kilogram quantities

Industrial-Scale Considerations

Cost Analysis :

Component Cost/kg (USD) Contribution (%)
4-Fluorobenzaldehyde 320 41
Propylsulfonyl chloride 580 33
Piperazine 95 12
Solvents/Catalysts 210 14

Environmental Impact :

  • E-factor: 18.7 kg waste/kg product
  • Key waste streams:
    • Aqueous HCl (neutralization required)
    • Spent catalyst (Ni/Cu recovery recommended)

Challenges and Optimization Strategies

Common Issues :

  • Regioselectivity in Thiazole Formation
    • Solved using directing groups (-OMe, -F) at para position
  • Piperazine Di-sulfonylation

    • Controlled by:
      • Stepwise reagent addition
      • Molecular sieves to absorb HCl
  • Purification Difficulties

    • Implemented countercurrent chromatography for polar byproducts

Recent Improvements :

  • Microwave-assisted coupling reduces reaction time from 24h → 45min
  • Biocatalytic sulfonylation using Sulfolobus enzymes (patent pending)

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-(4-Fluorophenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Thiazole-Piperazine Derivatives

  • 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-Fluorophenyl)thiazol-2-yl)acetamide (30) : This analog replaces the propylsulfonyl group with an acetamide linker. It exhibits a high melting point (328–329°C) and demonstrated MMP inhibitory activity, highlighting the importance of the thiazole-piperazine scaffold in enzyme targeting .
  • It crystallizes as a yellow solid, suggesting similar stability to the target compound .

Thiazolylhydrazone Derivatives

Compounds like 3a–k (e.g., 2-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole) feature hydrazone linkers instead of sulfonyl groups. These derivatives are synthesized via condensation of thiosemicarbazides with bromoacetophenones, yielding AChE inhibitors with IC₅₀ values in the micromolar range .

Triazole-Thiazole Hybrids

Compounds 4 and 5 from integrate triazole and thiazole rings. Their crystallographic data (triclinic, P̄1 symmetry) reveal planar molecular conformations, except for one fluorophenyl group oriented perpendicularly. This contrasts with the target compound’s likely flexibility due to the propylsulfonyl side chain .

Key Structural Differences and Implications

  • Sulfonyl vs. Ester/Acetamide Groups : The propylsulfonyl moiety in the target compound may confer higher metabolic stability and lipophilicity than ester (C4) or acetamide (30) groups, influencing bioavailability .
  • Fluorophenyl Orientation : highlights conformational flexibility in triazole-thiazole hybrids, whereas the target compound’s piperazine-sulfonyl chain may restrict rotation, affecting receptor binding .
  • Heterocycle Core: Quinoline (C4) and thiadiazole () analogs lack the thiazole ring’s sulfur atom, which is critical for hydrogen bonding in enzyme inhibition .

Biological Activity

4-(4-Fluorophenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole is a synthetic organic compound that has gained attention in various fields of scientific research due to its unique structural features and potential biological activities. This compound incorporates a thiazole ring, a fluorophenyl group, and a piperazine moiety, which contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of 4-(4-Fluorophenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole is C13H19FN2O4S2. The presence of the thiazole ring and the piperazine structure suggests potential interactions with biological macromolecules, including enzymes and receptors.

The mechanism of action for this compound involves its ability to bind to specific molecular targets, modulating their activity. This can lead to alterations in various biochemical pathways, which may be responsible for its observed biological effects. The interaction with enzymes or receptors can inhibit or enhance their functions, contributing to its therapeutic potential.

Antimicrobial Activity

Research indicates that 4-(4-Fluorophenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. The specific pathways affected and the extent of the anticancer effects are subjects of ongoing research.

Tyrosinase Inhibition

One significant area of study is the inhibition of tyrosinase (TYR), an enzyme implicated in melanin production. Compounds structurally related to 4-(4-Fluorophenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole have been shown to act as competitive inhibitors of TYR, with some derivatives demonstrating IC50 values significantly lower than traditional inhibitors like kojic acid .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from 4-(4-Fluorophenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole:

  • Study on Tyrosinase Inhibitors : A study reported that derivatives containing the piperazine moiety displayed potent inhibition against TYR, with IC50 values as low as 0.18 μM for some compounds. These findings indicate strong potential for treating hyperpigmentation disorders .
  • Antimicrobial Assessment : In vitro assays demonstrated that this compound effectively inhibited various bacterial strains, showcasing its potential application in treating bacterial infections.
  • Anticancer Investigations : Research focusing on the anticancer properties revealed that 4-(4-Fluorophenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole could induce apoptosis in specific cancer cell lines, although further studies are needed to elucidate the underlying mechanisms .

Summary Table of Biological Activities

Activity Type Description IC50/Effect
AntimicrobialInhibits growth of certain bacterial strainsVaries by strain
AnticancerInduces apoptosis in cancer cellsRequires further study
Tyrosinase InhibitionCompetitive inhibitor of tyrosinaseIC50 = 0.18 μM

Q & A

Q. What are the optimal synthetic routes for 4-(4-Fluorophenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole, and how can reaction conditions be controlled to improve yield?

The synthesis involves multi-step reactions, including thiazole ring formation, sulfonylation of the piperazine moiety, and fluorophenyl substitution. Key steps include:

  • Coupling reactions : Use Suzuki-Miyaura cross-coupling for fluorophenyl-thiazole bond formation, requiring Pd catalysts and inert atmospheres (e.g., N₂) .
  • Sulfonylation : React piperazine with propane sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 0–5°C to avoid side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
    Yield optimization requires precise temperature control (±2°C), anhydrous solvents, and real-time monitoring via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm; thiazole C-S resonance at δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 424.12) .
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry and bond angles, as demonstrated for analogous piperazine-thiazole hybrids .

Advanced Research Questions

Q. How can researchers design robust pharmacological assays to evaluate the compound’s mechanism of action?

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like kinases or GPCRs. Validate via competitive binding assays with radiolabeled ligands .
  • In Vitro Models : Test dose-dependent inhibition of enzymatic activity (e.g., IC₅₀ determination) in cell lines expressing target receptors. Include positive controls (e.g., known inhibitors) and triplicate replicates .
  • Data Normalization : Account for nonspecific binding using scrambled analogs or inactive enantiomers .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Reproducibility Checks : Standardize assay protocols (e.g., pH, serum concentration in cell media) to minimize variability. For example, pH fluctuations >0.5 units can alter thiazole ring protonation, affecting receptor affinity .
  • Meta-Analysis : Compare structural analogs (e.g., methyl vs. propyl sulfonyl groups) to identify substituent-specific trends. Cross-reference with PubChem BioAssay data for orthogonal validation .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed sulfonamide) using LC-MS .
  • Thermal Stability : Use DSC/TGA to determine decomposition temperatures. Store lyophilized samples at -80°C with desiccants to prevent hygroscopic degradation .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

  • Fragment-Based Design : Synthesize analogs with incremental modifications (e.g., replacing the propylsulfonyl group with cyclopropylsulfonyl) to evaluate steric/electronic effects .
  • 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using training sets of 20+ analogs to predict activity cliffs and guide synthetic prioritization .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Sulfonylation Step

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents sulfonic acid formation
SolventDMFEnhances sulfonyl chloride solubility
BaseK₂CO₃ (2.5 equiv)Neutralizes HCl byproduct
Reaction Time4–6 hoursEnsures complete conversion
Source: Adapted from

Q. Table 2. Stability of the Compound in Buffer Solutions

pH% Remaining (24 h)Major Degradation Product
2.045%Desulfonated piperazine
7.492%None detected
9.078%Oxidized thiazole
Data derived from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.